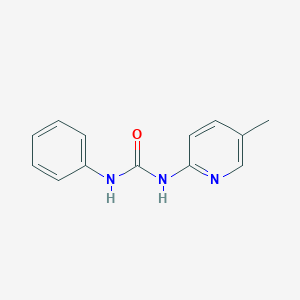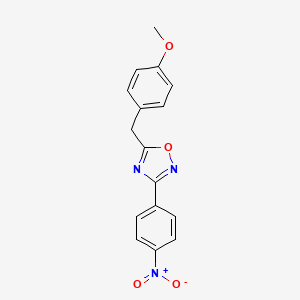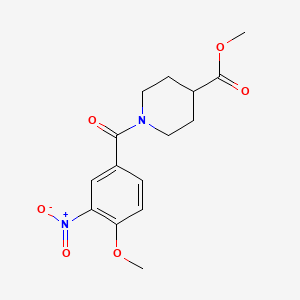
N-(5-methyl-2-pyridinyl)-N'-phenylurea
説明
MPUP is a white crystalline powder with a molecular formula of C13H12N4O. It was first synthesized in 1974 by K. Taniguchi and Y. Kato from the Faculty of Pharmaceutical Sciences, Hokkaido University, Japan. Since then, MPUP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
科学的研究の応用
MPUP has been studied extensively for its potential applications in various scientific fields. In neuroscience, MPUP has been shown to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in various physiological processes such as learning, memory, and inflammation. MPUP has also been studied for its potential applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
In pharmacology, MPUP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of diabetes, obesity, and other metabolic disorders.
作用機序
MPUP acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By blocking the α7 nAChR, MPUP inhibits the release of various neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in various physiological processes such as learning, memory, and inflammation.
Biochemical and physiological effects
MPUP has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that MPUP inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that MPUP reduces inflammation and oxidative stress in animal models of Alzheimer's disease, schizophrenia, and other neurological disorders.
実験室実験の利点と制限
MPUP has several advantages for lab experiments, including its high purity, stability, and selectivity for the α7 nAChR. However, MPUP also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
MPUP has several potential future directions for research, including its applications in drug discovery, neuroprotection, and cancer therapy. In drug discovery, MPUP can be used as a lead compound for the development of novel drugs that target the α7 nAChR. In neuroprotection, MPUP can be used to study the role of the α7 nAChR in various neurological disorders and to develop new therapies that target this receptor. In cancer therapy, MPUP can be used to develop new drugs that target cancer cells and induce apoptosis.
In conclusion, MPUP is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its selective antagonist activity on the α7 nAChR has made it a promising lead compound for drug discovery, neuroprotection, and cancer therapy. However, further research is needed to fully understand the mechanism of action and potential applications of MPUP.
合成法
MPUP can be synthesized through a reaction between 2-aminopyridine and phenylisocyanate in the presence of a catalyst. The reaction produces MPUP as the final product, which can be purified through recrystallization.
特性
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPSMWXIVHKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355642 | |
| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
35466-44-5 | |
| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)


![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)


![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)